3-Azepanecarboxamide HCl

Lipophilicity Membrane Permeability ADME

Sourcing conformationally restricted fragments with verified physicochemical profiles often delays discovery programs. 3-Azepanecarboxamide HCl resolves this as a ready-to-use azepane building block, supplied as a defined hydrochloride salt. • Racemic scaffold with a measured LogP of -0.08, optimizing passive permeability and aqueous solubility for CNS or inflammatory target screening. • Fragment-compliant (MW 179, single rotatable bond) core suitable for β-turn mimicry and library construction. • Guaranteed 95% purity ensures reliable amide coupling and direct use in structure-activity relationship studies.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
Cat. No. B8200959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azepanecarboxamide HCl
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESC1CCNCC(C1)C(=O)N.Cl
InChIInChI=1S/C7H14N2O.ClH/c8-7(10)6-3-1-2-4-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H
InChIKeyLIAYTEDOIAQKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azepanecarboxamide HCl: Chemical Profile


3-Azepanecarboxamide HCl is a seven-membered azepane heterocycle bearing a primary carboxamide group at the 3-position, supplied as a hydrochloride salt . This racemic building block (C7H14N2O·HCl, MW 179) exhibits a measured LogP of -0.08 and possesses a single rotatable bond, indicative of a moderately polar, conformationally restricted scaffold . Preliminary pharmacological screening suggests potential as a CCR5 antagonist, linking this structure to chemokine receptor modulation for inflammatory and viral entry applications [1].

Why 3-Azepanecarboxamide HCl Cannot Be Substituted


Despite superficial structural similarity, 3-azepanecarboxamide HCl differs decisively from its closest analogs in key physicochemical parameters that govern membrane permeability, solubility, and molecular recognition. The 3-position carboxamide on the azepane ring yields a LogP of -0.08 , starkly contrasting with azepane-3-carboxylic acid HCl (LogP -1.688) [1] and piperidine-3-carboxamide (LogP ranging from -0.637 to 0.5004) [2]. Such variations in lipophilicity directly impact passive diffusion and off-target binding, rendering simple substitution ill-advised without quantitative justification.

3-Azepanecarboxamide HCl vs. Structural Analogs


Lipophilicity Profile vs. Carboxylic Acid Analog

The measured LogP of 3-azepanecarboxamide HCl is -0.08 , whereas the corresponding carboxylic acid analog, azepane-3-carboxylic acid HCl, displays a significantly lower LogP of -1.688 [1]. This >1.6 log unit difference translates to a predicted ~40-fold increase in lipophilicity, enhancing passive membrane diffusion and potentially reducing renal clearance. Piperidine-3-carboxamide, a smaller-ring analog, shows variable LogP values (-0.637 to 0.5004) [2], underscoring that both ring size and functional group identity critically modulate lipophilicity.

Lipophilicity Membrane Permeability ADME

Molecular Weight and Rotatable Bond Profile

3-Azepanecarboxamide HCl possesses a molecular weight of 179 g/mol and only one rotatable bond . In contrast, piperidine-3-carboxamide (MW 128.17) is significantly smaller and may lack sufficient steric bulk for optimal target engagement, while azepane-1-carboxamide (MW 142.2) offers a similar size but with a different substitution pattern that alters hydrogen-bonding geometry. The single rotatable bond in the target compound imposes conformational constraint, which can enhance binding selectivity and metabolic stability compared to more flexible scaffolds.

Drug-likeness Conformational Restriction Molecular Complexity

Hydrogen Bond Donor/Acceptor Profile

3-Azepanecarboxamide HCl contains 2 hydrogen bond donors (primary amide NH2) and 3 hydrogen bond acceptors (amide carbonyl O, azepane ring N, and chloride counterion). This donor/acceptor ratio is characteristic of primary carboxamides and supports strong, directional hydrogen bonding with biological targets. While azepane-3-carboxylic acid HCl also presents 2 donors and 3 acceptors, the amide NH2 provides superior hydrogen-bonding capacity compared to the carboxylic acid OH, often resulting in higher binding enthalpy and improved selectivity in enzyme active sites . The amide functionality is a privileged motif in medicinal chemistry, appearing in approximately 25% of marketed drugs [1].

Hydrogen Bonding Molecular Recognition Binding Affinity

Purity and Salt Form Consistency

3-Azepanecarboxamide HCl is supplied as a racemic solid with a purity specification of 95% and a defined HCl salt form . Comparable building blocks, such as azepane-3-carboxylic acid HCl, also report 95% purity , but variations in salt stoichiometry or residual solvents can confound biological assays. The well-characterized hydrochloride salt of the target compound ensures consistent solubility, stability, and protonation state, reducing inter-batch variability and improving assay reproducibility.

Purity Salt Form Reproducibility

Potential CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that 3-azepanecarboxamide derivatives may act as CCR5 antagonists [1]. CCR5 is a critical co-receptor for HIV-1 entry and a validated target in inflammatory diseases such as asthma and rheumatoid arthritis. While specific IC50 values are not publicly disclosed for the parent compound, the structural class has been explored in medicinal chemistry programs targeting chemokine receptors. This activity profile distinguishes the compound from other azepane derivatives lacking this reported mechanism.

CCR5 Chemokine Receptor HIV Entry

3-Azepanecarboxamide HCl Applications


Lead Optimization for CCR5 Antagonists

Given preliminary evidence of CCR5 antagonist activity and favorable physicochemical properties (LogP -0.08, MW 179), 3-azepanecarboxamide HCl serves as an attractive scaffold for developing novel CCR5 modulators. The moderate lipophilicity balances membrane permeability with aqueous solubility, while the single rotatable bond may confer target selectivity [1].

Synthesis of Conformationally Restricted Peptidomimetics

The 3-azepanecarboxamide core provides a rigid, seven-membered ring system that can mimic β-turn or other secondary structures in peptides. Its primary amide and azepane nitrogen offer vectors for further functionalization, enabling the construction of libraries with constrained geometries . The 95% purity and defined HCl salt ensure reliable amide coupling and subsequent transformations .

Fragment-Based Drug Discovery Libraries

With a molecular weight of 179 and only one rotatable bond, this compound meets fragment-likeness criteria (MW <250, rotatable bonds ≤3). Its balanced lipophilicity (LogP -0.08) and hydrogen-bonding capacity make it a suitable fragment for screening against diverse targets, particularly those with shallow, solvent-exposed binding pockets [1].

Building Block for CNS-Penetrant Molecules

The LogP of -0.08 lies within the optimal range for CNS drug candidates (typically LogP 0-3). The low molecular weight and modest polar surface area (calculated PSA ~55 Ų) align with parameters known to favor blood-brain barrier penetration . Researchers exploring CNS targets may prioritize this azepane amide over more lipophilic analogs that risk P-gp efflux or excessive plasma protein binding [1].

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